molecular formula C20H34N4O3 B238714 (2S)-2-amino-3-[(2-chloroacetyl)amino]propanoic acid CAS No. 135630-95-4

(2S)-2-amino-3-[(2-chloroacetyl)amino]propanoic acid

Cat. No. B238714
CAS RN: 135630-95-4
M. Wt: 180.59 g/mol
InChI Key: FOJRYNHRKWPSMC-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-amino-3-[(2-chloroacetyl)amino]propanoic acid, also known as Boc-Cl-AAP, is a synthetic amino acid derivative that has been widely used in scientific research. It is a modified form of glutamic acid, which is a non-essential amino acid that plays a crucial role in protein synthesis and metabolism.

Mechanism of Action

(2S)-2-amino-3-[(2-chloroacetyl)amino]propanoic acid does not have any specific mechanism of action, as it is not a drug or a therapeutic agent. However, it can be used as a tool to study the biological activity of peptides and proteins, as well as their interactions with other molecules.
Biochemical and Physiological Effects:
This compound does not have any known biochemical or physiological effects on its own. However, it can be incorporated into peptides and proteins that may have various biochemical and physiological effects, depending on their structure and function.

Advantages and Limitations for Lab Experiments

(2S)-2-amino-3-[(2-chloroacetyl)amino]propanoic acid has several advantages for lab experiments, including its high purity, solubility, and stability. It can be easily incorporated into peptides and proteins using the SPPS method, which is a highly efficient and cost-effective technique. However, this compound has some limitations, including its high cost and limited availability.

Future Directions

There are several future directions for the use of (2S)-2-amino-3-[(2-chloroacetyl)amino]propanoic acid in scientific research. One potential direction is the synthesis of novel peptides and proteins with enhanced biological activity and specificity. Another direction is the development of new methods for the synthesis of complex peptides and proteins using this compound as a building block. Additionally, this compound can be used to study the structure and function of proteins and peptides, as well as their interactions with other molecules.

Synthesis Methods

(2S)-2-amino-3-[(2-chloroacetyl)amino]propanoic acid can be synthesized through a multi-step process that involves the reaction of glutamic acid with chloroacetyl chloride, followed by the protection of the amino group with a Boc (tert-butyloxycarbonyl) group. The final product is a white crystalline powder that is soluble in water and organic solvents.

Scientific Research Applications

(2S)-2-amino-3-[(2-chloroacetyl)amino]propanoic acid has been extensively used in scientific research as a building block for the synthesis of peptides and proteins. It is commonly used as an amino acid residue in the solid-phase peptide synthesis (SPPS) method, which is a powerful tool for the synthesis of complex peptides and proteins.

properties

CAS RN

135630-95-4

Molecular Formula

C20H34N4O3

Molecular Weight

180.59 g/mol

IUPAC Name

(2S)-2-amino-3-[(2-chloroacetyl)amino]propanoic acid

InChI

InChI=1S/C5H9ClN2O3/c6-1-4(9)8-2-3(7)5(10)11/h3H,1-2,7H2,(H,8,9)(H,10,11)/t3-/m0/s1

InChI Key

FOJRYNHRKWPSMC-VKHMYHEASA-N

Isomeric SMILES

C([C@@H](C(=O)O)N)NC(=O)CCl

SMILES

C(C(C(=O)O)N)NC(=O)CCl

Canonical SMILES

C(C(C(=O)O)N)NC(=O)CCl

synonyms

CADPA
N(3)-(chloroacetyl)-2,3-diaminopropanoic acid
N(3)-chloroacetyl-2,3-diaminopropanoic acid

Origin of Product

United States

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